NAPE-PLD Inhibitory Activity of the Pyrimidine-4-Carboxamide Scaffold Class
The pyrimidine-4-carboxamide scaffold, to which this compound belongs, has been established as an inhibitor of NAPE-PLD. The class-leading compound LEI-401 achieved an IC50 of approximately 27 nM through optimized substitutions [1]. This compound was not included in the published SAR study, and no direct IC50 data from independent assays are available for it. Therefore, its differentiation from LEI-401 or other analogs in terms of NAPE-PLD potency cannot be quantified.
| Evidence Dimension | NAPE-PLD inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | LEI-401: IC50 ~27 nM |
| Quantified Difference | Not quantifiable |
| Conditions | SAR study from J. Med. Chem. 2021 [1] |
Why This Matters
This class-level inference provides a potential research direction but does not support differentiation-based selection or procurement decisions without direct comparative data.
- [1] Mock, E. D., et al. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. J. Med. Chem. 2021, 64, 481-515. View Source
